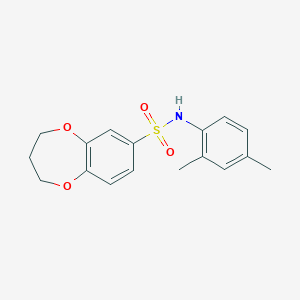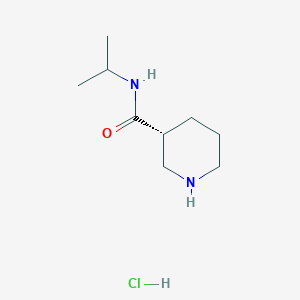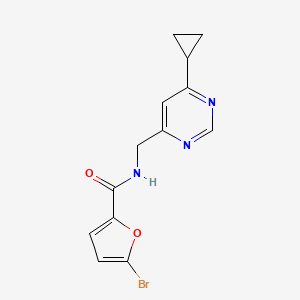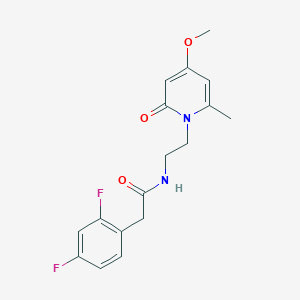![molecular formula C20H19BrN4O2 B2532532 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide CAS No. 2097888-90-7](/img/structure/B2532532.png)
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide" is a structurally complex molecule that may have potential biological activity due to the presence of various functional groups known to interact with biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves carbon-carbon coupling reactions, as demonstrated in the synthesis of pyridine derivatives through such methods . The synthesis of related compounds, such as pyrrolidine derivatives, involves electrophilic substitution reactions and may include steps like the Japp-Klingemann and Fischer indole cyclization reactions . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate pyrimidinyl and naphthyl substituents onto a pyrrolidine scaffold.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography, as seen with the characterization of bromo-indazole derivatives . Additionally, computational methods like density functional theory (DFT) can predict and confirm the molecular structure, as well as provide insights into electronic properties and potential bioactivity . These techniques would likely be applicable in determining the precise structure of "3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide."
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions. For instance, the interaction of pyridine derivatives with different reagents can lead to the formation of a variety of heterocyclic structures, indicating a rich chemistry that could be explored for the target compound . The presence of bromine atoms in the structure suggests potential for further functionalization through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like the one can be inferred from related structures. For example, the presence of halogen atoms and the pyrrolidine ring may influence the lipophilicity and binding affinity to biological targets . The compound's spectroscopic properties, such as IR and NMR spectra, can be characterized and compared with similar molecules to predict its behavior . Additionally, the compound's potential for forming hydrogen bonds and stacking interactions could affect its solid-state packing and stability .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A study by Gouhar and Raafat (2015) discussed the synthesis of a series of compounds, including those with similar structures, evaluated as anticancer agents. Their work highlights the potential of structurally related compounds in cancer treatment, underscoring the importance of chemical synthesis in developing new therapeutic agents (Gouhar & Raafat, 2015).
Antibacterial and Antifungal Activities
Voskienė et al. (2012) synthesized new derivatives containing 5-oxopyrrolidine moieties and evaluated them for potential antibacterial and antifungal activities. Their research indicates the potential of similar compounds in combating microbial infections, highlighting the significance of chemical modifications in enhancing biological activity (Voskienė et al., 2012).
Synthesis and Chemical Properties
Saeed et al. (2012) explored the chemical properties and synthesis of naphthalene carboxamide derivatives, providing insights into the structural features that influence the molecular interactions and stability of such compounds. This research could be relevant for understanding the chemical behavior of compounds with similar structures (Saeed et al., 2012).
Eigenschaften
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2/c21-16-11-22-19(23-12-16)27-17-8-9-25(13-17)20(26)24-10-15-6-3-5-14-4-1-2-7-18(14)15/h1-7,11-12,17H,8-10,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVKVLXWTSTSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2532451.png)


![4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline](/img/structure/B2532457.png)
![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)


![2-[(5-ethoxycarbonyl-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetic Acid](/img/structure/B2532467.png)
![3-Bromo-2-chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2532468.png)

![2-Benzyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532472.png)